molecular formula C7H12ClNO B2607612 3-Ethylpyrrolidine-1-carbonyl chloride CAS No. 1564971-22-7

3-Ethylpyrrolidine-1-carbonyl chloride

Cat. No.: B2607612
CAS No.: 1564971-22-7
M. Wt: 161.63
InChI Key: OCLSSRUKNJWSPN-UHFFFAOYSA-N
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Description

Overview of Pyrrolidine-Based Scaffolds in Advanced Chemical Research

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and drug discovery. nih.gov Its prevalence in numerous natural products and FDA-approved drugs underscores its biological significance. The non-planar, three-dimensional structure of the pyrrolidine ring allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems. nih.gov This three-dimensionality is crucial for establishing specific and high-affinity interactions with biological targets such as enzymes and receptors. Furthermore, the stereogenic centers that can be present on the pyrrolidine ring introduce an additional layer of structural diversity, enabling the fine-tuning of pharmacological properties. The pyrrolidine motif is a key component in a wide range of therapeutic agents, demonstrating its importance as a core structure in the development of new medicines. nih.gov

Contextualizing 3-Ethylpyrrolidine-1-carbonyl chloride within Modern Organic Synthesis Methodologies and Building Block Strategies

This compound emerges at the intersection of the reactivity of acyl chlorides and the structural significance of the pyrrolidine scaffold. As a chemical building block, it provides a pre-functionalized pyrrolidine ring that can be readily incorporated into larger, more complex molecules. The presence of the acyl chloride group allows for the facile formation of an amide bond by reaction with a primary or secondary amine. This is a particularly valuable transformation in medicinal chemistry, as the amide bond is a cornerstone of peptide and protein structures, as well as a common linker in drug molecules.

The 3-ethyl substituent on the pyrrolidine ring offers a degree of steric bulk and lipophilicity that can be exploited to modulate the physicochemical and pharmacological properties of the final compound. The strategic use of building blocks like this compound accelerates the drug discovery process by allowing for the rapid synthesis of libraries of related compounds for structure-activity relationship (SAR) studies. This approach, where pre-fabricated molecular fragments are combined in a modular fashion, is a cornerstone of modern synthetic methodologies aimed at the efficient discovery of new bioactive molecules.

Interactive Data Tables

Below are tables detailing some of the known properties of this compound.

IdentifierValue
CAS Number1564971-22-7 bldpharm.com
Molecular FormulaC7H12ClNO bldpharm.com
Molecular Weight161.63 g/mol bldpharm.com
SMILES CodeO=C(Cl)N1CC(CC)CC1 bldpharm.com
Table 1: General Identifiers for this compound
PropertyValue
AppearanceData not available in published literature
Boiling PointData not available in published literature
Melting PointData not available in published literature
DensityData not available in published literature
Table 2: Physical Properties of this compound

Detailed Research Findings

While specific research articles focusing solely on this compound are not abundant in the public domain, its utility can be inferred from the extensive body of literature on the synthesis and application of substituted pyrrolidines and acyl chlorides. The synthesis of 3-substituted pyrrolidines can be achieved through various methods, including palladium-catalyzed hydroarylation of pyrrolines. nih.gov The preparation of the acyl chloride functionality would typically follow the formation of the substituted pyrrolidine ring. A general and widely used method for converting a secondary amine, such as 3-ethylpyrrolidine (B1315203), to its corresponding carbamoyl (B1232498) chloride is the reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or diphosgene. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

The primary application of this compound is as a reagent for the synthesis of N-substituted pyrrolidine-1-carboxamides. The reaction with a primary or secondary amine would proceed via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group yields the stable amide product and hydrochloric acid, which is typically scavenged by a base. This reaction is fundamental to the construction of a vast number of compounds with potential biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylpyrrolidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLSSRUKNJWSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Profiles of 3 Ethylpyrrolidine 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Pathways at the Carbonyl Carbon

The cornerstone of 3-Ethylpyrrolidine-1-carbonyl chloride's reactivity is the nucleophilic acyl substitution mechanism. masterorganicchemistry.com This process is not a single-step displacement but a two-stage pathway involving addition and elimination steps. masterorganicchemistry.comlibretexts.org The high reactivity of acyl chlorides, in general, stems from the carbonyl carbon being rendered highly electrophilic by the inductive electron withdrawal of both the oxygen and chlorine atoms. uomustansiriyah.edu.iqchemguide.co.uk This makes it a prime target for attack by a wide range of nucleophiles. chemguide.co.uk

The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This first stage, known as the addition step, breaks the pi bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom. chemguide.co.ukchemguide.co.ukchemguide.co.uk This results in the formation of a transient, sp³-hybridized tetrahedral intermediate. wikipedia.orgic.ac.ukbyjus.com This intermediate is a critical species in the reaction pathway, featuring a negatively charged oxygen (an alkoxide) and bonds to the original pyrrolidine (B122466) group, the chlorine atom, and the newly added nucleophile. libretexts.org

The reactivity of this compound is modulated by both electronic and steric effects originating from its unique structure.

Electronic Factors:

Inductive Effects: The primary driver of reactivity is the strong electron-withdrawing inductive effect (-I) of the chlorine and oxygen atoms attached to the carbonyl carbon. This creates a significant partial positive charge (δ+) on the carbon, making it highly electrophilic. libretexts.orguomustansiriyah.edu.iqchemguide.co.uk

Resonance: The nitrogen atom of the pyrrolidine ring can donate its lone pair of electrons towards the carbonyl group through resonance. This effect can slightly decrease the electrophilicity of the carbonyl carbon compared to a simple alkyl acyl chloride. However, the powerful inductive effects of oxygen and chlorine generally dominate, ensuring the compound remains highly reactive.

Steric Factors:

Pyrrolidine Ring: The cyclic nature of the pyrrolidine ring and the presence of the ethyl group at the 3-position introduce steric bulk around the reaction center. This steric hindrance can influence the rate of reaction, particularly with large or bulky nucleophiles. The accessibility of the carbonyl carbon is somewhat impeded compared to less substituted acyl chlorides like acetyl chloride. This can affect the selectivity of the reaction when multiple nucleophilic sites are present in a reagent.

FactorInfluence on this compoundConsequence
Electronic Strong inductive withdrawal by Chlorine and OxygenHigh electrophilicity of the carbonyl carbon, promoting rapid nucleophilic attack.
Electronic Nitrogen lone pair donation (resonance)Slight reduction in carbonyl electrophilicity, but overall reactivity remains high.
Steric Bulk from the 3-ethyl group and the pyrrolidine ringMay slow reactions with sterically demanding nucleophiles and influence regioselectivity.

Electrophilic Character and Potential in Cycloaddition Reactions

This compound, as a disubstituted carbamoyl (B1232498) chloride, possesses a significant electrophilic character centered on the carbonyl carbon. nih.govnih.gov This reactivity is a direct consequence of the electronic properties of the carbamoyl chloride functional group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, which polarizes the carbon-oxygen and carbon-chlorine bonds, creating a substantial partial positive charge (δ+) on the carbonyl carbon. masterorganicchemistry.com This electron deficiency makes the carbonyl carbon a prime target for nucleophilic attack. libretexts.orgchemguide.co.uksavemyexams.com

The nitrogen atom of the pyrrolidine ring, being adjacent to the carbonyl group, also influences the electrophilicity. The lone pair of electrons on the nitrogen can participate in resonance, donating electron density to the carbonyl carbon and forming a resonance structure with a double bond between the nitrogen and carbon, and a negative charge on the oxygen. This resonance effect can moderate the electrophilicity of the carbonyl carbon to some extent, making carbamoyl chlorides generally less reactive than their acyl chloride counterparts. wikipedia.org Despite this, the combined inductive effects of the oxygen and chlorine atoms dominate, rendering the carbonyl carbon sufficiently electrophilic to react with a wide range of nucleophiles. masterorganicchemistry.com

The electrophilic nature of the carbonyl group in this compound suggests its potential as a dipolarophile in [3+2] cycloaddition reactions. researchgate.net In this context, the C=O double bond can react with 1,3-dipoles such as azomethine ylides or carbonyl ylides. nih.govmdpi.com Such reactions are powerful methods for constructing five-membered heterocyclic rings, which are common motifs in biologically active molecules. mdpi.comnih.gov The reaction would involve the 1,3-dipole adding across the carbonyl π-bond, leading to the formation of highly substituted oxazolidine (B1195125) derivatives. The feasibility and rate of these cycloaddition reactions would be influenced by the electronic and steric properties of both the 1,3-dipole and the carbamoyl chloride. The ethyl group at the 3-position of the pyrrolidine ring may introduce steric hindrance that could affect the approach of the dipole.

Table 1: Potential Cycloaddition Reactions Involving this compound
1,3-Dipole TypeReaction TypePotential ProductKey Features
Azomethine Ylide[3+2] CycloadditionSubstituted OxazolidineForms a five-membered ring containing both oxygen and nitrogen. mdpi.com
Carbonyl Ylide[3+2] CycloadditionSubstituted DioxolaneForms a five-membered ring with two oxygen atoms. researchgate.net
Nitrile Oxide[3+2] CycloadditionSubstituted OxadiazolineLeads to the formation of a five-membered heterocycle with two nitrogen atoms and one oxygen atom.

Computational Chemistry Insights into Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. researchgate.net For a molecule like this compound, computational studies can map out potential energy surfaces, identify transition states, and calculate reaction energetics, thereby providing a comprehensive understanding of its reactivity.

Quantum mechanics (QM) forms the theoretical foundation for many computational chemistry methods used to study reaction mechanisms. mdpi.com Methods like Density Functional Theory (DFT) are particularly effective for investigating the geometries of transition states and calculating the activation energies of reactions involving molecules of this size. researchgate.net For the reactions of this compound, such as nucleophilic acyl substitution, QM calculations can model the entire reaction pathway from reactants to products. nih.gov

Table 2: Illustrative Energetic Data from a Hypothetical QM Study of Nucleophilic Acyl Substitution
Reaction StepSpeciesDescriptionRelative Free Energy (kcal/mol)
-ReactantsThis compound + Nu⁻0.0
Step 1Transition State 1 (TS1)Formation of C-Nu bond+15.2
-Tetrahedral Intermediatesp³ hybridized carbonyl carbon+5.8
Step 2Transition State 2 (TS2)Cleavage of C-Cl bond+12.5
-ProductsSubstituted product + Cl⁻-20.7

Molecular Orbital (MO) theory offers a qualitative and insightful framework for understanding and predicting chemical reactivity. nih.gov The interactions between the molecular orbitals of reacting species are central to this theory, with the most significant interactions typically occurring between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. icourse.club This is the core concept of Frontier Molecular Orbital (FMO) theory.

For this compound, the key to its electrophilic reactivity lies in the energy and localization of its LUMO. The LUMO is expected to be centered on the carbonyl group, specifically having a large coefficient on the carbonyl carbon and exhibiting π* character with respect to the C=O bond. A low-energy LUMO indicates a high susceptibility to attack by a nucleophile. The nucleophile, in turn, will react through its HOMO, which is typically a non-bonding orbital containing a lone pair of electrons.

The interaction between the HOMO of the nucleophile and the LUMO of the this compound leads to the formation of a new bond. The energy gap between these two frontier orbitals is a crucial factor: a smaller HOMO-LUMO gap generally corresponds to a more favorable interaction and a faster reaction rate. In the context of cycloaddition reactions, the relative energies of the HOMO and LUMO of both the 1,3-dipole and the carbamoyl chloride (the dipolarophile) determine the reaction's feasibility and regioselectivity. researchgate.net

Table 3: Frontier Orbital Interactions in Reactions of this compound
Reaction TypeInteracting Species 1 (Orbital)Interacting Species 2 (Orbital)Nature of Interaction
Nucleophilic Acyl SubstitutionNucleophile (HOMO)This compound (LUMO)Formation of a new σ-bond to the carbonyl carbon.
[3+2] Cycloaddition1,3-Dipole (HOMO)This compound (LUMO)Primary interaction leading to the formation of the new heterocyclic ring.
[3+2] Cycloaddition (Inverse Demand)This compound (HOMO)1,3-Dipole (LUMO)Possible but less common interaction, depending on the electronics of the 1,3-dipole.

Chemical Transformations and Derivatization Strategies Utilizing 3 Ethylpyrrolidine 1 Carbonyl Chloride

Formation of Complex Pyrrolidine-Based Amides and Peptidomimetics

The reaction of 3-ethylpyrrolidine-1-carbonyl chloride with primary and secondary amines is a direct and efficient method for the synthesis of N-substituted 3-ethylpyrrolidine-1-carboxamides. This transformation is a subset of the Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base to form an amide. fishersci.co.uk The pyrrolidine (B122466) moiety is a common structural motif in medicinal chemistry, and its incorporation into larger molecules through amide bond formation is a key strategy in the development of new therapeutic agents. nih.gov

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The use of this compound allows for the introduction of a constrained, non-natural amino acid-like scaffold into a peptide sequence, thereby creating a peptidomimetic. This modification can significantly influence the conformational properties of the resulting molecule, which can be crucial for its biological activity. nih.gov

While the direct reaction of this compound with an amine is often facile, the synthesis of more complex amides and peptides may require the use of specific coupling reagents to facilitate the reaction and minimize side products. fishersci.co.ukhud.ac.uk In peptide synthesis, a variety of coupling reagents have been developed to activate carboxylic acids for amide bond formation. iris-biotech.desigmaaldrich.com However, when starting with an acyl chloride like this compound, the carbonyl group is already activated. The primary role of additives in this context is often to act as a base to neutralize the hydrochloric acid generated during the reaction and to catalyze the nucleophilic attack of the amine. fishersci.co.uk

Commonly used bases include tertiary amines such as triethylamine (B128534) or diisopropylethylamine (DIEA). researchgate.net The choice of solvent can also be critical, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) being frequently employed. hud.ac.ukresearchgate.net Reaction temperatures are typically kept low, often starting at 0 °C and allowing the reaction to warm to room temperature, to control the exothermic nature of the reaction and prevent unwanted side reactions. hud.ac.uk

Reagent/ConditionPurposeCommon Examples
Base Neutralizes HCl byproduct, facilitates amine nucleophilicityTriethylamine, Diisopropylethylamine (DIEA), Pyridine (B92270)
Solvent Provides a medium for the reactionDichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)
Temperature Controls reaction rate and minimizes side reactions0 °C to room temperature

When this compound is derived from a chiral source, such as (R)- or (S)-3-ethylpyrrolidine, the stereochemistry at the 3-position is typically retained during the amide bond formation. The reaction at the carbonyl chloride does not directly involve the chiral center. However, if the amine component is also chiral, the reaction will lead to the formation of diastereomers.

Achieving stereochemical control in such cases often relies on the inherent stereoselectivity of the reaction or the use of chiral auxiliaries to influence the approach of the nucleophile. youtube.com In many instances of simple amide formation from an acyl chloride, if no chiral catalyst is used, the ratio of diastereomers formed will depend on the kinetic and thermodynamic stability of the transition states leading to each product. For complex peptide synthesis, specialized coupling reagents and protocols have been developed to minimize racemization at the alpha-carbon of the amino acid, although this is less of a concern when using a pre-formed acyl chloride like this compound where the chiral center is not adjacent to the carbonyl group. peptide.comuniurb.it

Synthesis of Urethane Derivatives and Carbamic Esters

This compound readily reacts with alcohols and phenols to form the corresponding carbamate (B1207046) esters, also known as urethanes. georganics.sksigmaaldrich.com This reaction is analogous to the formation of amides, with the alcohol or phenol (B47542) acting as the nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced.

This transformation is a valuable method for introducing the 3-ethylpyrrolidinylcarbonyl moiety as a protecting group for alcohols or as a component of biologically active molecules. georganics.sk Carbamates are a significant class of organic compounds with applications in pharmaceuticals and materials science. nist.govebi.ac.uk

General Reaction Scheme: this compound + R-OH → 3-Ethylpyrrolidine-1-carboxylic acid ester + HCl

ReactantProduct Class
Alcohol (R-OH)Urethane / Carbamic Ester
Phenol (Ar-OH)Urethane / Carbamic Ester

Heterocyclic Ring Formation and Annulation Reactions Initiated by this compound

The electrophilic nature of the carbonyl chloride in this compound can be exploited to initiate intramolecular or intermolecular reactions that lead to the formation of new heterocyclic rings. rsc.orgnih.gov These reactions often involve a nucleophilic attack on the carbonyl carbon followed by a subsequent ring-closing step.

Intramolecular reactions utilizing this compound can lead to the formation of fused bicyclic systems containing the pyrrolidine ring. For a substrate to undergo such a reaction, it must possess a nucleophilic group positioned appropriately to attack the carbonyl chloride and form a new ring. This strategy is a powerful tool for the synthesis of complex, constrained molecular architectures that are of interest in drug discovery. nih.gov

An example of a related transformation is the synthesis of spiro-polycondensed heterocyclic systems, which can be achieved through cyclization reactions of appropriately substituted pyrrolidine derivatives. researchgate.net While not directly starting from this compound, these syntheses illustrate the utility of the pyrrolidine scaffold in constructing complex heterocyclic systems.

This compound can serve as a key building block for the synthesis of a wide variety of heterocyclic compounds. apolloscientific.co.uk By reacting it with bifunctional nucleophiles, it is possible to construct larger heterocyclic systems in a convergent manner. For instance, reaction with a molecule containing both an amine and another nucleophilic group (e.g., a hydroxyl or thiol) could lead to the formation of a new ring system appended to the pyrrolidine nitrogen.

The versatility of this reagent is further highlighted by its potential use in multi-component reactions, where three or more reactants combine in a single step to form a complex product. beilstein-journals.org The carbonyl chloride functionality is well-suited to participate in such reactions, acting as an electrophilic trigger for a cascade of bond-forming events. The synthesis of complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons via multicomponent 1,3-dipolar cycloaddition reactions showcases the potential for creating diverse and complex heterocyclic structures from pyrrolidine-based starting materials. ua.es

Development of Chiral Pyrrolidine Derivatives

The synthesis of chiral pyrrolidine derivatives is a cornerstone of modern asymmetric synthesis, providing access to a vast array of molecules with defined three-dimensional structures. These derivatives are integral to the production of numerous biologically active compounds and are pivotal in the field of catalysis.

Asymmetric Synthesis Approaches Leveraging Chiral Precursors

Asymmetric synthesis often employs chiral precursors to induce stereoselectivity in a reaction, leading to the formation of a desired enantiomer. Common strategies include the use of chiral pool starting materials, such as amino acids or carbohydrates, which possess inherent chirality. While numerous methods exist for the synthesis of chiral pyrrolidines from such precursors, there is no available data to suggest that this compound has been used as a reactant in these processes. Research in this area continues to explore novel starting materials and reaction pathways to enhance efficiency and stereocontrol.

Applications in Organocatalysis and Chiral Auxiliary Development

Chiral pyrrolidine scaffolds are central to the design of highly effective organocatalysts and chiral auxiliaries. Proline and its derivatives are famous examples of pyrrolidine-based organocatalysts that have revolutionized asymmetric synthesis. Chiral auxiliaries, on the other hand, are temporarily incorporated into a substrate to direct a stereoselective transformation.

A thorough search of the scientific literature did not reveal any instances of this compound being used to synthesize or derivatize compounds for applications in organocatalysis or as chiral auxiliaries. The development of new catalysts and auxiliaries is a dynamic field, with a constant search for structures that offer improved reactivity, selectivity, and broader substrate scope. At present, the contribution of this compound to this field remains undocumented.

Advanced Characterization Methodologies for 3 Ethylpyrrolidine 1 Carbonyl Chloride and Its Derivatives in Research

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule. For a compound like 3-Ethylpyrrolidine-1-carbonyl chloride, a combination of techniques is employed for unambiguous structural confirmation.

High-Resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR spectra provide the initial framework for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet) and the protons of the pyrrolidine (B122466) ring. The protons on the carbon adjacent to the carbonyl group are typically deshielded and appear at a downfield chemical shift, often around 2.0-2.5 ppm. ucalgary.calibretexts.org

¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon of the acyl chloride functional group at a significantly deshielded position, generally in the range of 160-180 ppm. ucalgary.ca The remaining signals will correspond to the carbons of the ethyl group and the pyrrolidine ring.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for definitive assignments. COSY reveals ¹H-¹H coupling networks, allowing for the mapping of adjacent protons within the ethyl and pyrrolidine moieties. HSQC correlates directly bonded ¹H and ¹³C atoms, enabling the unambiguous assignment of each carbon to its attached proton(s). researchgate.net These comprehensive techniques are vital for distinguishing between potential isomers and confirming the precise connectivity of the 3-ethyl substituent. researchgate.net

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H 3.5 - 3.9 m Protons on C2 and C5 of the pyrrolidine ring
¹H 1.8 - 2.2 m Protons on C4 of the pyrrolidine ring
¹H 2.3 - 2.7 m Proton on C3 of the pyrrolidine ring
¹H 1.4 - 1.7 m Methylene protons of the ethyl group (-CH₂)
¹H 0.8 - 1.1 t Methyl protons of the ethyl group (-CH₃)
¹³C 165 - 175 s Carbonyl carbon (C=O)
¹³C 45 - 55 t Carbons C2 and C5 of the pyrrolidine ring
¹³C 38 - 45 d Carbon C3 of the pyrrolidine ring
¹³C 28 - 35 t Carbon C4 of the pyrrolidine ring
¹³C 25 - 30 t Methylene carbon of the ethyl group (-CH₂)

Vibrational spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum of this compound is the intense carbonyl (C=O) stretching absorption. wikipedia.org Due to the electron-withdrawing nature of the chlorine atom, this band appears at a characteristically high frequency, typically around 1800 cm⁻¹. ucalgary.calibretexts.orgreddit.com This high-frequency absorption is a hallmark of the acyl chloride group and distinguishes it from other carbonyl compounds like amides or ketones. libretexts.org Other expected absorptions include C-H stretching vibrations for the alkyl portions of the molecule (approx. 2850-3000 cm⁻¹) and the C-N stretching of the pyrrolidine ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in Raman, the C-Cl stretching vibration, which is often weak and in the low-frequency region of the IR spectrum, can sometimes be more readily observed in the Raman spectrum.

Table 2: Characteristic Infrared Absorption Frequencies

Functional Group Absorption Range (cm⁻¹) Intensity
C=O (Acyl Chloride) ~1800 Strong, Sharp
C-H (Alkyl) 2850 - 2960 Medium to Strong
C-N (Amine) 1180 - 1250 Medium

HRMS is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to verify that the experimental mass corresponds to the calculated exact mass of its molecular formula, C₇H₁₂ClNO.

In addition to molecular weight determination, mass spectrometry provides structural information through fragmentation analysis. The fragmentation pattern of acyl chlorides is often characterized by the loss of the chlorine atom to form a highly stable acylium ion (R-CO⁺). ucalgary.calibretexts.org This fragment is frequently observed as the base peak in the mass spectrum. libretexts.org Subsequent fragmentation would involve the breakdown of the 3-ethylpyrrolidine (B1315203) ring structure. mdma.ch The presence of chlorine would also be indicated by a characteristic M+2 isotopic peak at approximately one-third the intensity of the molecular ion peak. libretexts.org

Table 3: Expected Mass Spectrometry Fragments

m/z Value (Proposed) Identity Notes
161/163 [M]⁺ Molecular ion peak with Cl isotope pattern
126 [M - Cl]⁺ Acylium ion, likely the base peak
98 [C₆H₁₂N]⁺ Loss of CO and Cl

The 3-ethylpyrrolidine moiety contains a chiral center at the C3 position. Therefore, this compound is a chiral molecule that can exist as two enantiomers (R and S). Chiroptical spectroscopy techniques are essential for analyzing chiral molecules. saschirality.org

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. numberanalytics.com The resulting spectrum is unique to a specific enantiomer. These methods are invaluable for determining the enantiomeric purity of a sample and for assigning the absolute configuration (the actual three-dimensional arrangement of atoms) of the molecule. nih.gov The assignment of absolute configuration typically requires comparison of the experimental spectrum to that of a known standard or to spectra predicted by quantum chemical calculations. saschirality.org

Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Separation in Research Contexts

Chromatography is the primary method for separating components of a mixture, making it indispensable for assessing the purity of synthesized compounds.

HPLC is a versatile and widely used technique for purity analysis and separation.

Purity Assessment: For assessing the chemical purity of this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. sielc.com This involves using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The method is optimized by adjusting parameters such as mobile phase composition, flow rate, and column temperature to achieve sharp, well-resolved peaks for the target compound and any potential impurities. Detection is commonly performed using a UV detector, as the carbonyl group provides a chromophore. chromforum.org

Enantiomeric Separation: Separating the enantiomers of this compound or its derivatives requires specialized chiral chromatography techniques. Two primary approaches are common in research:

Chiral Stationary Phases (CSPs): HPLC columns are available with a chiral stationary phase that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based and cyclodextrin-based CSPs are commonly used for separating various chiral compounds. ijrpr.com

Pre-column Derivatization: An alternative strategy involves reacting the enantiomeric mixture with a chiral derivatizing agent (e.g., Marfey's reagent) to form a pair of diastereomers. juniperpublishers.com These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. juniperpublishers.comresearchgate.net This method can be very sensitive and is useful for determining enantiomeric purity. researchgate.net

Table 4: Example HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (Gradient elution)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. mdpi.com Due to the reactive nature of the carbonyl chloride moiety, this compound itself is not ideally suited for direct GC analysis. It is prone to degradation at the high temperatures of the GC inlet and can react with trace moisture or active sites in the column. jfda-online.com Therefore, analysis is typically performed on its more stable and volatile derivatives, such as amides, esters (urethanes), or ureas, which are readily formed from the parent carbonyl chloride.

Derivatization serves to convert the analyte into a form that is more amenable to the chromatographic environment, often enhancing volatility and improving detection. jfda-online.com For instance, reaction of this compound with a primary or secondary amine yields a stable N,N'-substituted urea (B33335). Similarly, reaction with an alcohol produces a carbamate (B1207046) derivative. These derivatives are generally less polar and more thermally stable, making them excellent candidates for GC analysis.

In a research setting, GC coupled with Mass Spectrometry (GC-MS) is the preferred method. scispace.com This combination allows for the separation of the derivative from other components in a reaction mixture, while the mass spectrometer provides structural information, aiding in its definitive identification. The fragmentation pattern of the derivative in the mass spectrometer can confirm the presence of the 3-ethylpyrrolidine core and the newly added substituent.

The selection of GC parameters is critical for achieving good separation. A typical analysis would involve a capillary column with a non-polar or medium-polarity stationary phase.

Table 1: Illustrative GC-MS Parameters for Analysis of a 3-Ethylpyrrolidine Derivative

Parameter Value/Description
Column 5% Phenyl Polymethylsiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium, Constant Flow Rate (e.g., 1.0 mL/min)
Oven Program Initial Temp: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40-550 m/z |

This table represents typical starting parameters; optimization is required for specific derivatives.

Research on related N-acylpyrrolidine structures demonstrates that GC-MS is effective for their identification. scispace.com For example, the mass spectra of acylated derivatives consistently show fragments that can identify the core structure and the acyl group. scispace.com A similar approach would be applied to derivatives of this compound to confirm their identity and assess purity.

X-ray Crystallography for Solid-State Structural Determination (where suitable derivatives are obtained)

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid state. wikipedia.org The technique requires a single, high-quality crystal of the material. wikipedia.org While this compound is a liquid at room temperature and unsuitable for this method, many of its derivatives, particularly amides and ureas, can be synthesized as stable, crystalline solids.

The process involves reacting the carbonyl chloride with a suitable amine or other nucleophile to produce a solid derivative. This product is then carefully crystallized from an appropriate solvent system to yield crystals of sufficient size and quality. These crystals are then exposed to an intense beam of X-rays, and the resulting diffraction pattern is analyzed to build a precise 3D model of the electron density, which reveals the exact atomic positions, bond lengths, bond angles, and stereochemistry of the molecule. wikipedia.org

This method is particularly valuable for confirming the absolute stereochemistry of chiral centers, such as the C3 position of the ethyl-substituted pyrrolidine ring, especially when the synthesis involves enantiomeric or diastereomeric products.

Studies on related pyrrolidine carboxamides, which are derivatives formed from acylpyrrolidines, have successfully employed X-ray crystallography to elucidate their binding modes and structural features. nih.govacs.orgacs.org For example, research on pyrrolidine carboxamide inhibitors of Mycobacterium tuberculosis utilized crystal structures to understand how these molecules interact with their biological targets. nih.govacs.org Similarly, the crystal structures of various substituted 1-benzoyl-4-chloropyrrolidine derivatives have been determined, providing precise data on their molecular geometry. researchgate.net

Table 2: Example Crystallographic Data for a Substituted Pyrrolidine Derivative

Parameter Example Value
Chemical Formula C₁₈H₁₅ClN₂O₂
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 9.87 Å, b = 15.45 Å, c = 11.23 Å
α = 90°, β = 101.5°, γ = 90°
Volume 1678 ų
Z (Molecules per unit cell) 4

| Calculated Density | 1.35 g/cm³ |

Data is illustrative and based on published structures of related pyrrolidine derivatives for demonstrative purposes. researchgate.net

By forming a suitable crystalline derivative of this compound, X-ray crystallography can provide definitive proof of its covalent structure and three-dimensional arrangement, a level of detail unattainable by most other analytical techniques.

Theoretical and Computational Studies of 3 Ethylpyrrolidine 1 Carbonyl Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. nih.govnih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular characteristics for 3-Ethylpyrrolidine-1-carbonyl chloride.

DFT calculations are instrumental in mapping the electronic landscape of this compound. These calculations reveal the distribution of electron density and allow for the assignment of partial atomic charges, which are crucial for understanding the molecule's reactivity. The carbonyl carbon, bonded to both a highly electronegative oxygen and a chlorine atom, is expected to have a significant partial positive charge, making it a primary electrophilic site. The nitrogen atom of the pyrrolidine (B122466) ring, while part of an amide-like linkage, also influences the charge distribution across the heterocyclic ring. bioorganic-chemistry.com

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution. For this compound, the MEP would show a region of high positive potential around the carbonyl carbon and a region of negative potential around the carbonyl oxygen, highlighting the sites most susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Predicted Mulliken Atomic Charges for Key Atoms in this compound Note: These values are illustrative and represent typical charge distributions calculated by DFT methods for similar structures.

AtomPredicted Mulliken Charge (a.u.)Role
Carbonyl Carbon (C=O)+0.75 to +0.90Electrophilic Center
Carbonyl Oxygen (O)-0.60 to -0.75Nucleophilic Center
Chlorine (Cl)-0.20 to -0.35Leaving Group
Nitrogen (N)-0.45 to -0.60Influences Ring Conformation
Alpha-Carbon (to N)+0.10 to +0.20Affected by Nitrogen

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in its infrared (IR) and Raman spectra. nih.govnist.gov For this compound, the most prominent feature in its predicted IR spectrum would be a very strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group. This peak is typically found in the range of 1770-1815 cm⁻¹. libretexts.org

Other key vibrational modes that can be predicted include the C-Cl stretch, C-N stretch, and various CH₂ bending and rocking modes of the pyrrolidine and ethyl groups. nist.gov By comparing the computationally predicted spectrum with experimental data, a detailed assignment of all vibrational modes can be achieved, confirming the molecular structure. mdpi.com

Table 2: Predicted Key Vibrational Frequencies for this compound Note: These frequencies are based on typical values for the respective functional groups and would be specifically calculated using DFT for a precise prediction.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
C=O Stretch (Acyl Chloride)1770 - 1815Strong
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
CH₂ Scissoring1440 - 1480Medium
C-N Stretch1150 - 1250Medium
C-Cl Stretch650 - 750Strong

The non-planar structure of the pyrrolidine ring and the rotational freedom of the ethyl group mean that this compound can exist in multiple conformations. imperial.ac.uk DFT calculations can be used to perform a systematic conformational search, identifying stable low-energy conformers and the transition states that connect them. The five-membered pyrrolidine ring typically adopts "envelope" or "twist" conformations to relieve ring strain. nih.gov

By calculating the relative energies of these conformers, a potential energy surface (PES) or energy landscape can be constructed. This landscape provides critical information on the most populated conformations at a given temperature and the energy barriers to interconversion between them. This analysis is vital for understanding how the molecule's three-dimensional shape influences its reactivity and interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space Exploration

While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. uchicago.edu MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities. researchgate.net

These simulations are invaluable for exploring the conformational space more exhaustively than static DFT calculations. researchgate.net By simulating the molecule's behavior in a solvent, one can observe how intermolecular interactions influence its shape and flexibility. For this compound, MD simulations would reveal the dynamics of pyrrolidine ring puckering, the rotation of the ethyl group, and the flexibility of the carbonyl chloride moiety in a solution, providing a more realistic understanding of its behavior under experimental conditions.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Synthesis Design

Quantitative Structure-Reactivity Relationship (QSRR) modeling aims to build mathematical models that correlate a molecule's structural or computed properties (descriptors) with its chemical reactivity. While specific QSRR models for this compound are not established, the methodology can be applied to predict its reactivity in various reactions.

For a series of related pyrrolidine carbonyl chlorides, one could develop a QSRR model to predict their reaction rates with a specific nucleophile. Descriptors used in such a model would be derived from DFT calculations and could include:

Electronic Descriptors: The partial charge on the carbonyl carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Thermodynamic Descriptors: The calculated enthalpy of reaction.

By correlating these descriptors with experimentally measured reaction rates, a predictive model can be built to aid in the design of new synthetic routes or to select optimal reaction conditions. Studies on other pyrrolidine derivatives have successfully used similar QSAR/QSRR approaches to predict biological activity, demonstrating the utility of this method. nih.govrsc.org

Computational Prediction of Spectroscopic Signatures for Enhanced Interpretation

Beyond vibrational spectroscopy, computational methods can predict a range of other spectroscopic signatures that are crucial for molecular characterization. For this compound, this includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants.

DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide highly accurate predictions of NMR spectra. These predicted spectra serve as a powerful tool for interpreting complex experimental data, helping to assign specific peaks to the correct atoms in the molecule and to confirm the stereochemistry and conformational preferences in solution. The accurate prediction of these spectroscopic parameters is essential for verifying the identity and purity of the compound in a laboratory setting. escholarship.org

Future Directions and Emerging Research Opportunities in the Chemistry of 3 Ethylpyrrolidine 1 Carbonyl Chloride

Development of More Sustainable and Resource-Efficient Synthetic Routes

The principles of green chemistry are increasingly pivotal in the design of synthetic pathways, aiming to minimize environmental impact and enhance economic viability. kingston.ac.uknih.gov For 3-Ethylpyrrolidine-1-carbonyl chloride, future research will likely prioritize the development of synthetic routes that are more sustainable and resource-efficient. This involves exploring alternative starting materials, reducing the number of synthetic steps, and utilizing greener solvents and catalysts. nih.gov

One promising avenue is the application of biocatalysis. Engineered enzymes, such as those derived from the cytochrome P450 family, have demonstrated the ability to construct chiral pyrrolidine (B122466) rings through intramolecular C(sp³)–H amination. acs.orgnih.govescholarship.orgcaltech.edunih.gov This biocatalytic approach could offer a highly selective and environmentally benign route to chiral 3-ethylpyrrolidine (B1315203), a key precursor. The use of enzymes can lead to significant improvements in yield and enantioselectivity under mild reaction conditions. acs.orgnih.gov

Table 1: Comparison of Potential Synthetic Approaches for 3-Ethylpyrrolidine Precursors

ApproachPotential AdvantagesKey Research Challenges
Biocatalytic Synthesis High enantioselectivity, mild reaction conditions, reduced waste. acs.orgnih.govEnzyme engineering for specific substrate, scalability of biocatalytic processes.
Flow Chemistry Enhanced safety, improved reaction control, potential for automation. mdpi.comInitial setup costs, optimization of flow parameters.
Microwave-Assisted Synthesis Accelerated reaction rates, increased yields. tandfonline.comnih.govScale-up limitations, potential for localized overheating.

Exploration of Novel Reactivity Patterns and Undiscovered Chemical Transformations

While this compound is primarily utilized as an acylating agent, there is considerable scope for exploring its participation in novel chemical transformations. The reactivity of acyl chlorides can be tuned to engage in reactions beyond simple nucleophilic substitution. wikipedia.org Future research could investigate its role in transition metal-catalyzed cross-coupling reactions, where the acyl chloride moiety could serve as an electrophilic partner.

The exploration of N-heterocyclic carbene (NHC) catalysis opens up new possibilities for the reactivity of acyl groups. acs.orgmdpi.comnih.gov The formation of acyl azolium intermediates from acyl chlorides and NHCs can lead to a variety of transformations, including redox-neutral esterifications and annulation reactions. acs.org Applying this chemistry to this compound could enable the synthesis of complex heterocyclic structures.

Moreover, the pyrrolidine ring itself offers opportunities for further functionalization. acs.org Research into selective C-H activation of the pyrrolidine ring, while the acyl chloride functionality is masked or in situ transformed, could provide access to a new range of polysubstituted pyrrolidine derivatives. acs.org Such transformations would significantly expand the chemical space accessible from this building block.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis platforms and high-throughput experimentation (HTE) has the potential to dramatically accelerate the discovery of new reactions and applications for this compound. mdpi.com Automated synthesizers can perform numerous reactions in parallel, allowing for the rapid screening of reaction conditions, catalysts, and substrates. thieme-connect.de

HTE can be employed to systematically explore the reaction space for this compound. For instance, large arrays of catalysts and reaction partners could be screened to identify optimal conditions for novel transformations. This approach is particularly valuable for discovering unexpected reactivity and for optimizing reaction yields and selectivities in a fraction of the time required by traditional methods.

The data generated from HTE can be used to build predictive models for reaction outcomes, further speeding up the development process. The combination of automated synthesis and HTE represents a powerful strategy for unlocking the full synthetic potential of this compound and its derivatives.

Computational Design of Enhanced Reactivity and Selectivity in Catalyzed Reactions

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. acs.org For this compound, these methods can be used to design catalysts and reaction conditions that enhance its reactivity and selectivity. Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms, helping to elucidate the factors that control the outcome of a reaction. nih.gov

Machine learning algorithms can be trained on experimental data to predict the performance of catalysts for specific transformations. innovations-report.comaiche.org This data-driven approach can guide the design of new catalysts with improved activity and selectivity. u-tokyo.ac.jpudel.edu For example, machine learning models could be used to identify the optimal ligand for a transition metal catalyst in a cross-coupling reaction involving this compound.

The synergy between computational modeling and experimental work is expected to be a key driver of innovation in the chemistry of this compound. By providing a deeper understanding of its reactivity and enabling the rational design of catalysts, computational tools will play a crucial role in expanding the synthetic utility of this compound.

Q & A

Q. What are the established synthetic routes for 3-ethylpyrrolidine-1-carbonyl chloride, and how are intermediates characterized?

The synthesis typically involves reacting 3-ethylpyrrolidine with phosgene or a phosgene equivalent (e.g., triphosgene) under anhydrous conditions. Key intermediates, such as the free base or carbamate derivatives, are characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and purity. Infrared spectroscopy (IR) is employed to verify carbonyl chloride formation (C=O stretch at ~1800 cm1^{-1}) . High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) ensures minimal side-product contamination .

Q. How does the stability of this compound vary under different storage conditions?

The compound is hygroscopic and prone to hydrolysis. Storage recommendations include inert atmospheres (argon or nitrogen) at –20°C in moisture-resistant containers. Degradation kinetics can be monitored via periodic HPLC analysis to detect hydrolyzed byproducts (e.g., 3-ethylpyrrolidine-1-carboxylic acid). Accelerated stability studies under varying humidity and temperature conditions provide shelf-life predictions .

Q. What are the primary applications of this compound in academic research?

It is widely used as an acylating agent for introducing the 3-ethylpyrrolidine moiety into target molecules, particularly in medicinal chemistry for synthesizing protease inhibitors or receptor ligands. Its reactivity with amines, alcohols, and thiols enables selective derivatization in multi-step syntheses .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

The reaction proceeds via a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate, and (2) chloride departure. Density functional theory (DFT) calculations can model transition states to predict regioselectivity in complex systems. Experimental validation involves kinetic studies (e.g., variable-temperature NMR) to assess activation barriers .

Q. How can synthetic yields be optimized while minimizing hazardous byproducts?

Optimization strategies include:

  • Using Schlenk-line techniques to exclude moisture.
  • Employing scavengers (e.g., molecular sieves) to sequester hydrolyzed HCl.
  • Real-time monitoring via inline FTIR to track phosgene consumption. Comparative studies of solvent polarity (e.g., dichloromethane vs. THF) reveal solvent-dependent reaction rates and byproduct profiles .

Q. What analytical challenges arise when characterizing trace impurities in this compound?

Impurities like residual phosgene or hydrolyzed derivatives require hyphenated techniques (e.g., LC-MS/MS) for detection at ppm levels. Mass fragmentation patterns differentiate isobaric species, while 19F^{19}F-NMR (if applicable) resolves fluorinated contaminants. Method validation follows ICH Q2(R1) guidelines for specificity and sensitivity .

Q. How do discrepancies arise between purity assessments via HPLC and 1H^1H1H-NMR?

HPLC may underestimate impurities lacking chromophores, while 1H^1H-NMR integrates all proton-containing species. Cross-validation using quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) resolves such discrepancies. Statistical analysis (e.g., Bland-Altman plots) quantifies method bias .

Q. What computational tools predict the reactivity of this compound in novel reaction environments?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) predict solvation effects on reactivity. QSAR models trained on analogous pyrrolidine derivatives forecast steric and electronic influences on acylation efficiency .

Q. How should researchers address contradictory data in literature regarding this compound’s stability?

Systematic meta-analyses of published protocols identify variables (e.g., solvent purity, storage duration) contributing to inconsistencies. Controlled replication studies under standardized conditions (e.g., ISO/IEC 17025) isolate critical factors .

Q. What safety protocols are essential for handling this compound in large-scale reactions?

Beyond standard PPE, engineering controls (e.g., fume hoods with HEPA filters) mitigate inhalation risks. Emergency protocols for phosgene exposure include immediate neutralization with aqueous ammonia. Toxicity profiles are extrapolated from structurally related compounds (e.g., pyrrolidine sulfonamides) pending compound-specific toxicokinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.